molecular formula C10H16O3 B1282174 Ethyl 1-acetylcyclopentane-1-carboxylate CAS No. 28247-15-6

Ethyl 1-acetylcyclopentane-1-carboxylate

Cat. No. B1282174
CAS RN: 28247-15-6
M. Wt: 184.23 g/mol
InChI Key: POZMOHUCPZIZCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-acetylcyclopentane-1-carboxylate, commonly known as EACPC, is an organic compound belonging to the class of cyclic carboxylic acids. It is a colorless liquid at room temperature and is soluble in water and alcohol. EACPC is an important intermediate in the synthesis of several pharmaceuticals, such as beta-blockers, antihistamines, and antifungal agents. It is also used in the production of polymers, plastics, and surfactants. EACPC is also used in the synthesis of other compounds, such as amines, esters, and amides.

Scientific Research Applications

Synthesis of Complex Molecules

Ethyl 1-acetylcyclopentane-1-carboxylate has been used in the synthesis of complex molecules. For instance, it is involved in the regioselective Intramolecular Diels-Alder reactions for creating novel compounds, as seen in the synthesis of the carbon framework of fredericamycin A (Toyota & Terashima, 1989). Similarly, it has been used in the synthesis of pyrrolizidine alkaloids through olefin cyclization (Ishibashi et al., 1985).

Lipase-Catalyzed Reactions

The compound also plays a role in lipase-catalyzed reactions. It has been used to study the competition of acylation and hydrolysis in reactions involving β-hydroxy esters (Forró, Galla, & Fülöp, 2013). Additionally, it's involved in the kinetic resolution of ethyl 1,4-benzodioxan-2-carboxylate for producing drug intermediates (Kasture et al., 2005).

Enzymatic Reactions

Enzymatic reactions involving this compound have been explored for their biochemical implications. For example, an updated methodology for analyzing metabolites and enzyme activities in ethylene biosynthesis uses this compound (Bulens et al., 2011).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical research, this chemical is used in synthesizing derivatives for medicinal purposes. For instance, its derivatives have been evaluated for antimalarial activities (Ningsanont et al., 2003). It also finds application in creating compounds with potential for treating neurological disorders, such as in the synthesis of ethyl 5-oxohomoadamantane-4-carboxylate (Klimochkin, Tkachenko, & Rybakov, 2018).

Analytical Chemistry

In analytical chemistry, this compound is used in methods for studying biological processes and compounds. For example, it's involved in the synthesis and structure determination of various chemical compounds, as seen in the study of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate (Kurbanova et al., 2019).

Safety and Hazards

Ethyl 1-acetylcyclopentane-1-carboxylate is classified under GHS07 for safety. It carries the signal word ‘Warning’ and has hazard statements H302, H312, and H332 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 1-acetylcyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-3-13-9(12)10(8(2)11)6-4-5-7-10/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZMOHUCPZIZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60516495
Record name Ethyl 1-acetylcyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28247-15-6
Record name Ethyl 1-acetylcyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-acetylcyclopentane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

27.2 g (0.4 mol) of sodium methoxide are initially introduced into 300 ml of DMF at approx. 40° C. and stirred. A mixture of 26 g (0.2 mol) of ethyl acetoacetate and 43 g (0.2 mol) of 1,4-dibromobutane is slowly added dropwise to this suspension and the reaction mixture is stirred for approx. 24 hours at this temperature. Towards the end of the reaction, the temperature may optionally be raised to 90° C. for a further hour. The precipitated sodium bromide is filtered out, the DMF removed and the residue fractionated. 29 g (78%) of 1-acetyl-1-cyclopentanecarboxylic acid ethyl ester are obtained. Bp.: 136° C. (1500 Pa); IR: 1745 cm−1 (C═O, ester), 1713 cm−1 (C═O, ketone); MS: m/e=142 (M−42), 114, 101, 96, 86, 67, 43.
Name
sodium methoxide
Quantity
27.2 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
43 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-acetylcyclopentane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-acetylcyclopentane-1-carboxylate
Reactant of Route 3
Ethyl 1-acetylcyclopentane-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1-acetylcyclopentane-1-carboxylate
Reactant of Route 5
Ethyl 1-acetylcyclopentane-1-carboxylate
Reactant of Route 6
Ethyl 1-acetylcyclopentane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.